molecular formula C11H15ClN2O B13462867 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride

Cat. No.: B13462867
M. Wt: 226.70 g/mol
InChI Key: ORFQZTMDRGVSEA-UHFFFAOYSA-N
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Description

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indole, which undergoes a series of chemical reactions to introduce the desired functional groups.

    Methylation: The indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Ethylation: The methylated indole is then reacted with ethylene oxide to introduce the ethyl group.

    Amination: The resulting compound undergoes amination with methylamine to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in neurotransmission and as a potential ligand for various receptors.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antidepressant.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets serotonin receptors in the brain, influencing neurotransmission and mood regulation.

    Pathways Involved: It modulates the serotonin signaling pathway, leading to changes in neuronal activity and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    N-Methyltryptamine: A structurally similar compound with similar biological activity.

    Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

    Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.

Uniqueness

3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]-1H-indol-4-ol;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9;/h2-4,7,12-14H,5-6H2,1H3;1H

InChI Key

ORFQZTMDRGVSEA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C(=CC=C2)O.Cl

Origin of Product

United States

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